molecular formula C16H13ClN2O2S B10865181 N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B10865181
M. Wt: 332.8 g/mol
InChI Key: XKFYVCAZLJEVET-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Phenoxy Group: The 4-chloro-3-methylphenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and a halogenated benzothiazole intermediate.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and the phenoxyacetic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties but different core structures.

Uniqueness

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of benzothiazole and phenoxyacetic acid moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C16H13ClN2O2S/c1-10-8-11(6-7-12(10)17)21-9-15(20)19-16-18-13-4-2-3-5-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20)

InChI Key

XKFYVCAZLJEVET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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